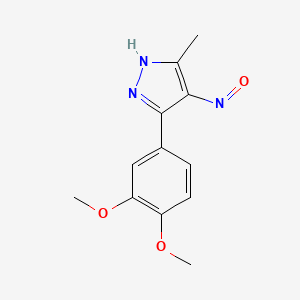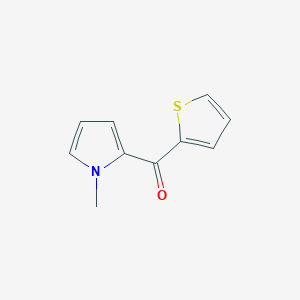
Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate is an organic compound with the molecular formula C24H42O6. This compound is known for its unique structure, which includes two octyloxy groups attached to a benzene ring, along with two ester groups. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate typically involves the esterification of 4,6-dihydroxyisophthalic acid with octanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield. The reaction conditions are carefully controlled to maintain consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The octyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4,6-dihydroxyisophthalic acid.
Reduction: Formation of 4,6-bis(octyloxy)benzene-1,3-dimethanol.
Substitution: Formation of various alkoxy-substituted derivatives.
Applications De Recherche Scientifique
Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Employed in the production of specialty chemicals and materials, such as liquid crystals and plasticizers.
Mécanisme D'action
The mechanism by which Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 4,6-dihydroxybenzene-1,3-dicarboxylate: Lacks the octyloxy groups, resulting in different chemical properties.
Dimethyl 4,6-bis(hexyloxy)benzene-1,3-dicarboxylate: Contains shorter alkoxy chains, affecting its solubility and reactivity.
Dimethyl 4,6-bis(decyloxy)benzene-1,3-dicarboxylate: Contains longer alkoxy chains, influencing its physical properties.
Uniqueness
Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate is unique due to its specific combination of octyloxy groups and ester functionalities. This combination imparts distinct solubility, reactivity, and biological activity compared to its analogs. The presence of octyloxy groups enhances its hydrophobicity, making it suitable for applications in non-polar environments.
Propriétés
Numéro CAS |
267897-57-4 |
|---|---|
Formule moléculaire |
C26H42O6 |
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
dimethyl 4,6-dioctoxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C26H42O6/c1-5-7-9-11-13-15-17-31-23-20-24(32-18-16-14-12-10-8-6-2)22(26(28)30-4)19-21(23)25(27)29-3/h19-20H,5-18H2,1-4H3 |
Clé InChI |
DSIWSMNCFISJIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC(=C(C=C1C(=O)OC)C(=O)OC)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12585022.png)
![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane](/img/structure/B12585026.png)
![N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide](/img/structure/B12585032.png)
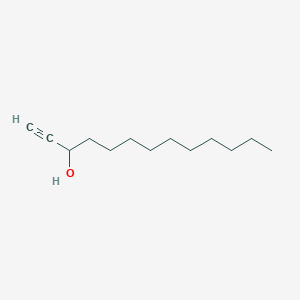
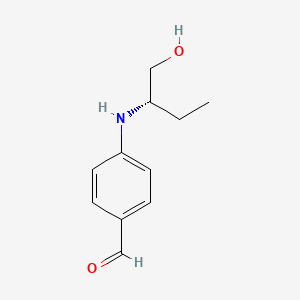
![(2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid](/img/structure/B12585046.png)
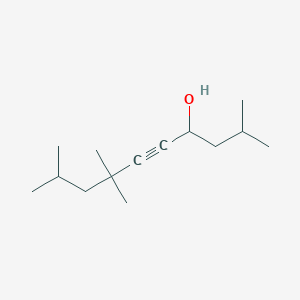
![(2Z)-3-butyl-1,1-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate](/img/structure/B12585052.png)
![2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene](/img/structure/B12585053.png)
